L-threo-PPMP
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Overview
Description
L-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (L-threo-PPMP) is a synthetic compound known for its role as an inhibitor of glucosylceramide synthase. This enzyme is crucial in the biosynthesis of glycosphingolipids, which are essential components of cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-threo-PPMP is synthesized through a multi-step process involving the reaction of phenylalanine derivatives with palmitoyl chloride and morpholine. The reaction typically requires anhydrous conditions and the use of organic solvents such as dichloromethane. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory-scale procedures with scaling adjustments. The process involves stringent quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
L-threo-PPMP primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various derivatives of this compound with modified functional groups.
Scientific Research Applications
L-threo-PPMP has a wide range of applications in scientific research:
Chemistry: Used as a tool to study glycosphingolipid biosynthesis and metabolism.
Biology: Employed in cell biology to investigate the role of glycosphingolipids in cell signaling and apoptosis.
Industry: Utilized in the development of novel therapeutic agents targeting glycosphingolipid metabolism.
Mechanism of Action
L-threo-PPMP exerts its effects by inhibiting glucosylceramide synthase, an enzyme responsible for the first step in glycosphingolipid biosynthesis. This inhibition leads to the accumulation of ceramide, a pro-apoptotic lipid, thereby inducing apoptosis in cancer cells. The compound activates caspase-3, a key enzyme in the apoptotic pathway, leading to programmed cell death .
Comparison with Similar Compounds
Similar Compounds
D-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP): Another isomer with similar inhibitory effects on glucosylceramide synthase.
DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (DL-threo-PPMP): A racemic mixture with comparable biological activities.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its binding affinity and inhibitory potency towards glucosylceramide synthase. This stereospecificity makes it a valuable tool in studying the role of glycosphingolipids in various biological processes.
Properties
Molecular Formula |
C29H50N2O3·HCl |
---|---|
Molecular Weight |
511 |
IUPAC Name |
N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m0/s1 |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |
Appearance |
Unit:10 mgPurity:98+%Physical solid |
Synonyms |
L-threo-1-Phenyl-2-hexadecanoylamino-3-morpholino-1-propanol•HCl |
Origin of Product |
United States |
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